molecular formula C16H19N3O B5310873 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline

Cat. No. B5310873
M. Wt: 269.34 g/mol
InChI Key: WFFUATCUTBHASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, also known as ODQ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). ODQ has been extensively studied for its ability to modulate the cGMP signaling pathway and its potential therapeutic applications.

Mechanism of Action

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline acts as a potent inhibitor of sGC by binding to the heme group of the enzyme, thereby preventing the conversion of GTP to cGMP. This inhibition leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways that are regulated by cGMP.
Biochemical and Physiological Effects
2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have a variety of biochemical and physiological effects, including the modulation of smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to regulate cardiovascular function, inflammation, and neuronal signaling. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used to investigate the role of cGMP signaling in various physiological and pathological processes, such as hypertension, atherosclerosis, and erectile dysfunction.

Advantages and Limitations for Lab Experiments

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has several advantages for laboratory experiments, including its high potency and specificity for sGC inhibition. It has also been shown to be stable in solution and can be easily synthesized. However, 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has some limitations, including its potential toxicity and the fact that it may have off-target effects on other enzymes or signaling pathways.

Future Directions

There are several future directions for research on 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline, including the investigation of its potential therapeutic applications in various diseases and disorders. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis, as well as neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to better understand the mechanisms of action of 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline and its effects on other signaling pathways in the body.

Synthesis Methods

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline can be synthesized using various methods, including the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of quinoxaline with 8-azaspiro[4.5]decane-1,8-dione in the presence of a Lewis acid catalyst such as boron trifluoride etherate.

Scientific Research Applications

2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has been used extensively in scientific research to investigate the role of cGMP signaling in various physiological and pathological processes. It has been shown to modulate smooth muscle relaxation, platelet aggregation, and neurotransmitter release. 2-(1-oxa-8-azaspiro[4.5]dec-8-yl)quinoxaline has also been used to study the effects of cGMP signaling on cardiovascular function, inflammation, and neuronal signaling.

properties

IUPAC Name

8-quinoxalin-2-yl-1-oxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-5-14-13(4-1)17-12-15(18-14)19-9-7-16(8-10-19)6-3-11-20-16/h1-2,4-5,12H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFUATCUTBHASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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